

Ethyl 6-chloropyrazine-2-carboxylate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Ethyl 6-chloropyrazine-2carboxylate

Cat. No.:

B180790

Get Quote

In-Depth Technical Guide: Ethyl 6chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 6-chloropyrazine-2-carboxylate**, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a proposed synthetic pathway, and relevant analytical methodologies.

Core Compound Data

Ethyl 6-chloropyrazine-2-carboxylate is a substituted pyrazine derivative. Pyrazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The presence of a chlorine atom and an ethyl ester group on the pyrazine ring makes this compound a versatile intermediate for further chemical modifications, enabling the synthesis of a diverse range of potential therapeutic agents.

Physicochemical Properties

A summary of the key quantitative data for **Ethyl 6-chloropyrazine-2-carboxylate** is presented in Table 1. This information is crucial for its application in chemical synthesis and for the characterization of its derivatives.



Property	Value	Reference
CAS Number	161611-46-7	[1]
Molecular Formula	C7H7CIN2O2	[1]
Molecular Weight	186.60 g/mol	
Canonical SMILES	CCOC(=O)c1cncc(Cl)n1	Inferred from related structures

Molecular Structure

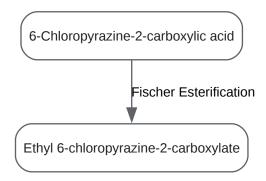
The molecular structure of **Ethyl 6-chloropyrazine-2-carboxylate** is depicted below. The pyrazine ring is substituted at position 2 with an ethyl carboxylate group and at position 6 with a chlorine atom.

Molecular structure of **Ethyl 6-chloropyrazine-2-carboxylate**.

Synthesis Pathway

A proposed synthetic route to **Ethyl 6-chloropyrazine-2-carboxylate** involves the esterification of its corresponding carboxylic acid precursor, 6-chloropyrazine-2-carboxylic acid. This transformation can be achieved via Fischer esterification.

Ethanol (excess) Catalytic H₂SO₄



Click to download full resolution via product page

Proposed synthesis of **Ethyl 6-chloropyrazine-2-carboxylate**.



Experimental Protocol: Fischer Esterification

The following is a generalized experimental protocol for the synthesis of **Ethyl 6-chloropyrazine-2-carboxylate** based on the well-established Fischer esterification method.[2]

Materials:

- 6-Chloropyrazine-2-carboxylic acid
- Anhydrous ethanol (large excess)
- Concentrated sulfuric acid (catalytic amount)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- To a round-bottom flask equipped with a reflux condenser, add 6-chloropyrazine-2-carboxylic acid and a large excess of anhydrous ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Remove the excess ethanol under reduced pressure.
- Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.



- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude Ethyl 6-chloropyrazine-2-carboxylate can be purified by column chromatography on silica gel.

Analytical Methodologies

The characterization and purity assessment of **Ethyl 6-chloropyrazine-2-carboxylate** would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.

- ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the pyrazine ring, a quartet for the methylene protons (-CH₂-) of the ethyl group, and a triplet for the methyl protons (-CH₃) of the ethyl group. The chemical shifts of the pyrazine protons will be influenced by the electron-withdrawing effects of the chloro and ester substituents.
- 13C NMR: The spectrum should reveal distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrazine ring, and the carbons of the ethyl group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the compound and confirming its molecular weight.

- Gas Chromatography (GC): A suitable GC method would be developed to separate Ethyl 6chloropyrazine-2-carboxylate from any starting materials, byproducts, or impurities. The retention time under specific chromatographic conditions serves as a characteristic identifier.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. For **Ethyl 6-chloropyrazine-2-carboxylate**,



characteristic isotopic peaks for the chlorine atom (35Cl and 37Cl in an approximate 3:1 ratio) would be expected for the molecular ion and any chlorine-containing fragments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. molecularinfo.com [molecularinfo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid to Ester Common Conditions [commonorganicchemistry.com]
- To cite this document: BenchChem. [Ethyl 6-chloropyrazine-2-carboxylate CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180790#ethyl-6-chloropyrazine-2-carboxylate-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com